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molecular formula C11H18N2O2S B8785164 p-Toluenesulfonamide, N-(2-dimethylaminoethyl)- CAS No. 32411-03-3

p-Toluenesulfonamide, N-(2-dimethylaminoethyl)-

Cat. No. B8785164
M. Wt: 242.34 g/mol
InChI Key: ZKGWAFDTPAZEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06774082B2

Procedure details

To 10.5 g of N,N′-dimethylethylenediamine in 250 ml of THF was added 26 g of tosylchloride (TsCl) in small portions at room temperature. After 16 hours, solvents were evaporated and the residue was apportioned between H2O and CH2Cl2. A CH2C2 layer was separated and washed with brine, dried (MgSO4), filtered, and concentrated under reduced pressure. About 26.5 g of N,N-dimethyl-N′-tosylethylenediamine (93%) was produced. The reaction steps are shown below:
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[NH:2][CH2:3][CH2:4][NH:5][CH3:6].[S:7](Cl)([C:10]1[CH:16]=[CH:15][C:13]([CH3:14])=[CH:12][CH:11]=1)(=[O:9])=[O:8].[CH2:18]1COCC1>>[CH3:18][N:5]([CH3:6])[CH2:4][CH2:3][NH:2][S:7]([C:10]1[CH:16]=[CH:15][C:13]([CH3:14])=[CH:12][CH:11]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
26 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were evaporated
CUSTOM
Type
CUSTOM
Details
A CH2C2 layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CCNS(=O)(=O)C1=CC=C(C)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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